Urea, N-(3-methoxyphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- Urea, N-(3-methoxyphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13647816
InChI: InChI=1S/C20H25BN2O4/c1-19(2)20(3,4)27-21(26-19)14-9-11-15(12-10-14)22-18(24)23-16-7-6-8-17(13-16)25-5/h6-13H,1-5H3,(H2,22,23,24)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC
Molecular Formula: C20H25BN2O4
Molecular Weight: 368.2 g/mol

Urea, N-(3-methoxyphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

CAS No.:

Cat. No.: VC13647816

Molecular Formula: C20H25BN2O4

Molecular Weight: 368.2 g/mol

* For research use only. Not for human or veterinary use.

Urea, N-(3-methoxyphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- -

Specification

Molecular Formula C20H25BN2O4
Molecular Weight 368.2 g/mol
IUPAC Name 1-(3-methoxyphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Standard InChI InChI=1S/C20H25BN2O4/c1-19(2)20(3,4)27-21(26-19)14-9-11-15(12-10-14)22-18(24)23-16-7-6-8-17(13-16)25-5/h6-13H,1-5H3,(H2,22,23,24)
Standard InChI Key RSJQOEJQEDHWOO-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC

Introduction

Synthesis and Applications

The synthesis of such compounds typically involves the reaction of an aryl amine with an isocyanate or the reaction of an aryl carbamate with an amine. The boron-containing group can be introduced via a boronic acid or ester, which is commonly used in cross-coupling reactions.

Synthesis Steps

  • Preparation of Aryl Amines: Aryl amines can be prepared from nitroaromatics through reduction.

  • Introduction of Boron Moiety: The boron-containing group can be introduced using a boronic acid or ester.

  • Urea Formation: The urea backbone can be formed by reacting an aryl amine with an isocyanate.

Potential Applications

  • Cross-Coupling Reactions: The boron moiety makes this compound useful for Suzuki-Miyaura reactions, facilitating the synthesis of complex organic molecules.

  • Pharmaceuticals: Urea derivatives are explored in medicinal chemistry for their potential biological activities, such as anticancer, anticonvulsant, and antibacterial properties .

Research Findings

While specific research findings on Urea, N-(3-methoxyphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- are not available, related compounds have shown promise in various fields:

  • Medicinal Chemistry: Aryl ureas are studied for their biological activities, including anticancer and anticonvulsant properties .

  • Organic Synthesis: The boron-containing group is crucial for cross-coupling reactions, enabling the synthesis of complex molecules.

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